molecular formula C26H22S2 B130433 Dibenzhydryl disulfide CAS No. 1726-02-9

Dibenzhydryl disulfide

Cat. No. B130433
CAS RN: 1726-02-9
M. Wt: 398.6 g/mol
InChI Key: AKPLSMYRLYRCQN-UHFFFAOYSA-N
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Description

Dibenzhydryl disulfide is a compound that can be synthesized through the reaction of thiobenzophenone with sodium ethoxide in ethanol, as demonstrated in a study where various sulfides and disulfides were produced . The compound has been involved in research for its potential applications in various chemical reactions and processes.

Synthesis Analysis

The synthesis of dibenzhydryl disulfide is mentioned in the context of the reaction of thiobenzophenone with sodium ethoxide . Additionally, functional disulfides have been synthesized using different condensation agents and accelerators, indicating the versatility of disulfide bond formation in various chemical contexts . The synthesis of nickel dibromide complexes containing a dibenzhydryl moiety also highlights the incorporation of dibenzhydryl groups into more complex molecules .

Molecular Structure Analysis

The molecular structure of dibenzhydryl disulfide-related compounds has been characterized using techniques such as single-crystal X-ray diffraction. For example, nickel dibromide complexes with dibenzhydryl moieties have been found to exhibit a distorted-pyramidal geometry at the nickel center . Similarly, palladium dichloride complexes with dibenzhydryl groups have been confirmed to have a square planar geometry at the palladium center . The crystal and molecular structure of dibenzoyl disulfide, a related compound, has been determined, revealing a skewed nonplanar configuration and partial double-bond character of the S–S bond .

Chemical Reactions Analysis

Dibenzhydryl disulfide and related compounds have been used in various chemical reactions. For instance, copper-catalyzed thiolation of arene C-H bonds with disulfides has been described, where dibenzhydryl disulfide could potentially serve as a reagent . Palladium complexes containing dibenzhydryl groups have shown good activity in the Heck cross-coupling reaction . Furthermore, nickel complexes with dibenzhydryl moieties have been used in ethylene polymerization, demonstrating high activity and thermal stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzhydryl disulfide are not directly detailed in the provided papers. However, the properties of related disulfides have been studied. For example, dibenzoyl disulfide has been characterized, with its crystal structure providing insights into its physical properties, such as bond lengths and angles . The synthesis of poly(phenylene polysulfide) networks from elemental sulfur and p-diiodobenzene, which may share some properties with dibenzhydryl disulfide, shows that these materials have unique mechanical properties and are suitable for infrared optical applications .

Scientific Research Applications

1. Sulfhydryl Group Determination

Dibenzhydryl disulfide and related compounds have been utilized in the analysis of sulfhydryl groups in biological materials. Ellman (1959) introduced a water-soluble aromatic disulfide useful for determining sulfhydryl groups, emphasizing its application to biological samples (Ellman, 1959).

2. Reaction Mechanisms in Organic Chemistry

The compound plays a role in the study of reaction mechanisms. Ohno et al. (1975) reported that thiobenzophenone reacts with various nucleophiles to yield different compounds, including dibenzhydryl disulfide, through a charge-transfer mechanism (Ohno et al., 1975).

3. Polymerization Processes

Dibenzhydryl disulfide derivatives are involved in polymerization reactions. Liu et al. (2011) synthesized nickel(II) dibromide complexes with dibenzhydryl-based ligands, showing high activity in ethylene polymerization (Liu et al., 2011).

4. Synthetic Applications

It is used in the synthesis of complex molecules. Wolfe and Jokinen (1979) synthesized a biosynthetic precursor of penicillins and cephalosporins using dibenzhydryl disulfide-related compounds (Wolfe & Jokinen, 1979).

5. Electrochemical Applications

Dibenzhydryl disulfide and similar compounds have been explored for their electrochemical properties, particularly in the context of battery technology. Inamasu et al. (2003) investigated organic disulfides, including derivatives of dibenzhydryl disulfide, as active materials for lithium batteries (Inamasu et al., 2003).

6. Catalyst Design in Chemical Reactions

Dibenzhydryl-based complexes have been used as catalysts in various chemical reactions. Dai et al. (2016) described the use of dibenzhydryl-based nickel catalysts in the polymerization of ethylene and other olefins, demonstrating their high activity and thermal stability (Dai et al., 2016).

Safety And Hazards

Dibenzhydryl disulfide may cause an allergic skin reaction . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse the skin with plenty of soap and water . If skin irritation or rash occurs, medical advice or attention should be sought .

Future Directions

The dynamic chemistry of disulfide bonds, such as those found in Dibenzhydryl disulfide, is being explored as a versatile structural unit for the design of smart materials . This research area holds potential for the development of new tools and techniques to study this regulation and innovative ways of targeting it .

properties

IUPAC Name

[(benzhydryldisulfanyl)-phenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22S2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPLSMYRLYRCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SSC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505951
Record name 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzhydryl disulfide

CAS RN

1726-02-9
Record name Dibenzhydryl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZHYDRYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YG268UXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
J TSURUGI, T NAKABAYASHI - The Journal of Organic Chemistry, 1960 - ACS Publications
Synthesis of a series of dibenzhydryl polysul-fides from mono- to hexasulfide was reported in the previous paper, 1 in which the sulfur-sulfur linkages in these polvsulfides were linear. …
Number of citations: 14 pubs.acs.org
T Nakabayashi, J Tsurugi - The Journal of Organic Chemistry, 1963 - ACS Publications
… Thedetermination of the decomposition products in the absence of solvent as well as kinetic studies is reported and compared with that of hydroperoxides or dibenzhydryl disulfide. The …
Number of citations: 11 pubs.acs.org
T Nakabayashi, J Tsurugi - The Journal of Organic Chemistry, 1963 - ACS Publications
… Thedetermination of the decomposition products in the absence of solvent as well as kinetic studies is reported and compared with that of hydroperoxides or dibenzhydryl disulfide. The …
Number of citations: 13 pubs.acs.org
RG Hiskey, RA Upham, GM Beverly… - The Journal of Organic …, 1970 - ACS Publications
… It is apparent from these results that the amount of ß elimination is small using hydroxide ion despite the intensity of the dibenzhydryl disulfide spot on the thin layerchromatograms. The …
Number of citations: 22 pubs.acs.org
T Shida - The Journal of Physical Chemistry, 1968 - ACS Publications
Molecular positive and negativeions of alkyl and aromatic disulfides have been produced inrigid matrices 7 irradiated at—196. Disulfide anions absorb strongly at about 420 µ, while the …
Number of citations: 34 pubs.acs.org
J Tsurugi - Bulletin of University of Osaka Prefecture. Series A …, 1957 - omu.repo.nii.ac.jp
… In erder to verify this assumption, in this Section dibenzhydryl disulfide (DS) as well as tetrasulfide (TS) was prepared and decomposed. In both cases the decomposition products were …
Number of citations: 0 omu.repo.nii.ac.jp
A Ohno, K Nakamura, M Uohama, S Oka… - Bulletin of the …, 1975 - journal.csj.jp
… was chromatographed on a column of silicic acid and eluted with a hexane-benzene (8 : 2) mixture affording 157 mg of benzhydryl mercaptanº and 20 mg of dibenzhydryl disulfide. …
Number of citations: 6 www.journal.csj.jp
G Tsuchihashi, M Yamauchi, M Fukuyama - Tetrahedron Letters, 1967 - Elsevier
… (1) Thiobenzophenone, however, on similar irradiation, affords dibenzhydryl disulfide sad benzhydryl mercaptsn as major products.(2) The photochemical addition of a carbonyl group …
Number of citations: 2 www.sciencedirect.com
Y Ohnishi, A Ohno - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… of products including anthracene (26%), dibenzhydryl disulfide (24 %), and 1 (17%). A similar … Formation of small amounts of trans-stilbene, dibenzhydryl disulfide, and 1 was proved on …
Number of citations: 16 www.journal.csj.jp
G Mlostoń, GKS Prakash, GA Olah… - Helvetica chimica …, 2002 - Wiley Online Library
… Treatment of 4a with TBAF in THF gave dibenzhydryl disulfide (15; Scheme 7), whereas, under similar conditions, 1 yielded the 3-oxopentanedithioate 17 (Scheme 9). The reaction of …
Number of citations: 43 onlinelibrary.wiley.com

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